Acetimidohydrazide hydrochloride

Description

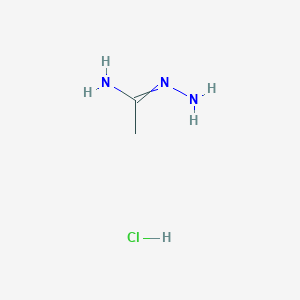

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-aminoethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJHVZSZVZKIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39254-63-2 | |

| Record name | Acetamidrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of Acetimidohydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetimidohydrazide hydrochloride (CAS No: 39254-63-2) is a chemical compound of interest in various fields of organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in reaction kinetics, formulation studies, and quality control. This document provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and outlines a logical workflow for the physical characterization of such a compound.

Core Physical and Chemical Properties

The physical properties of this compound have been determined through various analytical methods. While specific experimental details for this compound are not extensively published, the data presented below is compiled from available chemical data sources.

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C2H8ClN3 | [1][2] |

| Molecular Weight | 109.56 g/mol | [2] |

| Melting Point | 131-132 °C | [2] |

| Boiling Point | 147.8 °C at 760 mmHg | [1] |

| Flash Point | 43.2 °C | [1] |

| Solubility | 61.4 mg/mL | [3] |

| Appearance | White crystalline solid (inferred)¹ | |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |

¹Appearance is inferred from the physical description of the closely related compound, Acetamidine hydrochloride, which is described as a white crystalline solid or colorless monoclinic crystals.[4][5]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experimental determinations.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has liquefied.

-

The melting point is reported as the range between T1 and T2.

Solubility Determination

Solubility is a key parameter in drug development, influencing bioavailability and formulation.

Principle: The solubility of a compound in a given solvent is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed vial.

-

The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and the supernatant is carefully removed.

-

The supernatant is centrifuged to remove any remaining undissolved solid.

-

A known volume of the clear, saturated solution is carefully pipetted and diluted with the appropriate solvent in a volumetric flask.

-

The concentration of this compound in the diluted solution is determined using a calibrated analytical method, such as HPLC-UV.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Visualization of Characterization Workflow

The logical flow for the physical and chemical characterization of a new chemical entity like this compound can be visualized. This process ensures a systematic evaluation of the compound's fundamental properties.

Caption: Workflow for the physical characterization of a chemical compound.

This guide provides a foundational understanding of the physical properties of this compound and the standard methods used for their determination. For any application, it is recommended to verify these properties on the specific batch of the compound being used.

References

- 1. This compound | CAS#:39254-63-2 | Chemsrc [chemsrc.com]

- 2. 39254-63-2 CAS MSDS (ACETAMIDRAZONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 39254-63-2|this compound| Ambeed [ambeed.com]

- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

Acetimidohydrazide Hydrochloride: A Comprehensive Technical Guide

CAS Number: 39254-63-2

Abstract

This technical guide provides a detailed overview of Acetimidohydrazide hydrochloride (also known as Acetamidrazone hydrochloride), a valuable reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a precursor in the synthesis of heterocyclic compounds. While specific biological activity for this compound is not extensively documented, its role as a building block for potentially bioactive molecules, such as 1,2,4-triazines, is highlighted.

Introduction

This compound, with the CAS number 39254-63-2, is a chemical intermediate belonging to the class of amidrazones. Its structure, featuring both an imine and a hydrazide functional group, makes it a versatile precursor for the synthesis of a variety of heterocyclic systems. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39254-63-2 | [1][2] |

| Molecular Formula | C2H8ClN3 | [1][2] |

| Molecular Weight | 109.56 g/mol | [1][2] |

| Melting Point | 131-132 °C | [1][2] |

| Boiling Point | 147.8 °C at 760 mmHg | [1] |

| Flash Point | 43.2 °C | [1] |

| Appearance | White to light yellow crystal powder | [1] |

| Synonyms | Acetamidrazone hydrochloride, N-aminoethanimidamide hydrochloride | [1][2][3] |

Synthesis of this compound

While various synthetic routes may exist, a documented one-step process involves the reaction of an amidine hydrochloride with hydrazine hydrate. The following experimental protocol is based on this approach.

Experimental Protocol: One-Step Synthesis

This protocol describes the synthesis of this compound from Acetamidine hydrochloride and hydrazine hydrate.

Materials:

-

Acetamidine hydrochloride

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Cool a suspension of Acetamidine hydrochloride in ethanol to 5 °C.

-

Slowly add hydrazine hydrate to the cooled suspension while stirring under reduced pressure.

-

Continue stirring the reaction mixture at 5 °C for an additional 2 hours.

-

Remove the ethanol by evaporation under vacuum.

-

The resulting solid is dried to yield this compound as colorless crystals.

Expected Yield: Approximately 95%.

Note: This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Applications in Heterocyclic Synthesis

This compound serves as a key building block for the synthesis of various heterocyclic compounds, most notably 1,2,4-triazoles and 1,2,4-triazines. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.

Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

A common application of this compound is in the synthesis of 3,5-disubstituted-1,2,4-triazoles. This is typically achieved through condensation and cyclization reactions with various electrophilic partners. A general workflow for this synthesis is depicted in the following diagram.

Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

Biological Significance

While direct studies on the biological activity of this compound are limited, the broader class of hydrazide-hydrazone derivatives has been extensively investigated for their therapeutic potential. Numerous studies have reported their antimicrobial, antifungal, and antibacterial activities.[4][5][6][7][8] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery. The biological evaluation of triazoles and other heterocycles derived from this compound is an active area of research.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of heterocyclic compounds. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and its utility as a precursor for potentially bioactive molecules. Further research into the direct biological activities of this compound and the exploration of its derivatives in medicinal chemistry are warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 39254-63-2 CAS MSDS (ACETAMIDRAZONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial activity of norfloxacin based acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Synthesis of Acetimidohydrazide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for acetimidohydrazide hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented with detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Core Synthesis Pathway

The most established and widely documented synthesis of this compound is a two-step process commencing with the Pinner reaction of acetonitrile to form an intermediate, acetamidine hydrochloride. This intermediate is subsequently reacted with hydrazine hydrate to yield the final product.

Logical Workflow of the Synthesis

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |

| Acetamidine Hydrochloride | C₂H₇ClN₂ | 94.54 | 164–166 | ~85 |

| This compound | C₂H₈ClN₃ | 109.56 | 154 | 95 |

Experimental Protocols

Step 1: Synthesis of Acetamidine Hydrochloride via Pinner Reaction

This procedure involves the reaction of acetonitrile with ethanol in the presence of anhydrous hydrogen chloride to form ethyl acetimidate hydrochloride, which is then converted to acetamidine hydrochloride by treatment with ammonia.

Materials:

-

Acetonitrile (anhydrous)

-

Ethanol (absolute)

-

Anhydrous Hydrogen Chloride (gas)

-

Ammonia (in absolute ethanol)

Procedure:

-

A solution of anhydrous acetonitrile (2.44 moles) in absolute ethanol (2.5 moles) is prepared in a flask and cooled in a freezing mixture of ice and salt.

-

Dry hydrogen chloride gas is passed through the solution until a weight increase of 2.6 moles is achieved. The flask is then sealed and allowed to stand for 2-3 days until a solid mass of ethyl acetimidate hydrochloride crystals forms.

-

The crystalline mass is broken up, ground to a paste with absolute ethanol, and returned to the flask.

-

An excess of a solution of ammonia in absolute ethanol (e.g., 9% by weight) is added to the stirred mixture.

-

The reaction proceeds with the dissolution of the imidate salt and the precipitation of ammonium chloride. After approximately 3 hours of stirring, the ammonium chloride is removed by suction filtration.

-

The filtrate is concentrated by evaporation, and upon cooling, acetamidine hydrochloride crystallizes as long, colorless prisms.

-

The crystals are collected by suction filtration, washed with a small amount of cold ethanol, and dried in a desiccator. A second crop of crystals can be obtained by concentrating the mother liquor.

Step 2: Synthesis of this compound

This final step involves the reaction of the prepared acetamidine hydrochloride with hydrazine hydrate.

Materials:

-

Acetamidine hydrochloride (95% strength)

-

Ethanol

-

Hydrazine hydrate

Procedure:

-

A suspension of acetamidine hydrochloride (0.3 mol) in ethanol (200 ml) is prepared in a three-necked flask and cooled to 5 °C.[1]

-

A reduced pressure of 130 mbar is applied to the flask.[1]

-

With vigorous stirring, hydrazine hydrate (0.62 mol) is added dropwise to the suspension while maintaining the temperature at 5 °C.[1]

-

The reaction mixture is stirred for an additional two hours at 5 °C.[1]

-

Following the reaction, the ethanol is removed under vacuum.[1]

-

The resulting solid is dried to yield this compound as colorless crystals.[1]

Discussion of Alternative Synthesis Strategies

While the Pinner reaction followed by hydrazinolysis is the most direct and well-documented route, other general methods for the synthesis of amidrazones exist and could potentially be adapted for acetimidohydrazide. These include:

-

From Imidoyl Halides: The reaction of N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives with hydrazine hydrate has been shown to produce trifluoromethylated amidrazones in excellent yields. A similar approach could be explored for the synthesis of acetimidohydrazide.

-

From Amides: The condensation of an N,N-disubstituted amide with a substituted hydrazine in the presence of a dehydrating agent like phosphorus oxychloride is another established method for amidrazone synthesis.

These alternative routes may offer advantages in terms of substrate scope or reaction conditions and represent areas for further investigation in the synthesis of acetimidohydrazide and its derivatives.

Characterization Data

Disclaimer: The experimental protocols described in this document are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken when handling the listed chemicals.

References

The Versatile Nucleophile: An In-depth Technical Guide to the Mechanism of Action of Acetimidohydrazide Hydrochloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetimidohydrazide hydrochloride, a bifunctional molecule incorporating both an amidine and a hydrazide moiety, presents a unique and versatile platform for the synthesis of a diverse array of heterocyclic compounds. This technical guide delineates the fundamental mechanisms through which this reagent participates in organic reactions, with a primary focus on its role as a potent nucleophile in condensations with carbonyl compounds and its subsequent intramolecular cyclization pathways. Detailed experimental protocols for representative reactions are provided, alongside a comprehensive summary of reaction parameters. Furthermore, this document employs visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Acetimidohydrazide, also known as acetamidrazone, is a chemical compound with the formula C2H7N3. In its hydrochloride salt form, it offers enhanced stability and solubility, making it a convenient reagent in organic synthesis. The strategic placement of its nucleophilic centers—the terminal nitrogen of the hydrazide and the nitrogen atoms of the amidine—allows for a range of selective transformations, leading to the formation of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Core Mechanism of Action: Nucleophilic Attack and Cyclization

The primary mechanism of action of this compound revolves around the nucleophilic character of its nitrogen atoms. The terminal -NH2 group of the hydrazide moiety is typically the more reactive nucleophile compared to the amidine nitrogens, especially under neutral or slightly acidic conditions.

Reaction with Carbonyl Compounds

A cornerstone of acetimidohydrazide's reactivity is its condensation with aldehydes and ketones.[1][2][3][4][5] This reaction proceeds via a classical nucleophilic addition-elimination pathway to form a hydrazone intermediate.

Mechanism:

-

Nucleophilic Attack: The lone pair of the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

-

Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to yield the corresponding N-amidinoyl hydrazone.

Caption: Formation of a hydrazone from acetimidohydrazide and a carbonyl compound.

Intramolecular Cyclization: Synthesis of Heterocycles

The resulting hydrazone intermediate is often a precursor to a variety of heterocyclic systems through intramolecular cyclization. The specific heterocycle formed depends on the nature of the carbonyl compound and the reaction conditions. A common pathway involves the cyclization of the amidine moiety.

For instance, if the R1 or R2 substituent on the carbonyl compound contains a suitable electrophilic center, the amidine nitrogen can act as an intramolecular nucleophile, leading to the formation of five or six-membered rings. This is a powerful strategy for the synthesis of triazoles, pyrazoles, and other related heterocycles.[6][7][8]

Caption: General workflow for heterocycle synthesis.

Experimental Protocols

The following are representative protocols for reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.

Synthesis of this compound

While not a direct reaction of the title compound, its preparation is crucial for its use. A common method involves the reaction of acetamidine hydrochloride with hydrazine.[9]

Protocol:

-

A suspension of acetamidine hydrochloride (0.3 mol) in ethanol (200 ml) is cooled to 5 °C.

-

Hydrazine hydrate (0.62 mol) is added dropwise with vigorous stirring.

-

The mixture is stirred at 5 °C for an additional two hours.

-

The solvent is removed under reduced pressure to yield this compound.

General Procedure for the Synthesis of N-Amidinoyl Hydrazones

Protocol:

-

Dissolve this compound (10 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

-

Add the carbonyl compound (10 mmol) to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated under reflux for a period of 2-24 hours, monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

Quantitative Data Summary

The efficiency of reactions involving this compound is dependent on the substrate and reaction conditions. The following table summarizes typical reaction parameters for the synthesis of this compound, a precursor to many reactions.

| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Acetamidine hydrochloride, Hydrazine hydrate | Ethanol | 5 | 2 | 95 | [9] |

Applications in Drug Development

The heterocyclic scaffolds synthesized using this compound are of significant interest in drug discovery. For instance, 1,2,4-triazole and 1,3-thiazole moieties are present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[10][11] The ability of acetimidohydrazide to serve as a versatile building block for these structures underscores its importance to medicinal chemists and drug development professionals.

Caption: Role in the synthesis of bioactive molecules.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its mechanism of action, centered on the nucleophilic character of its hydrazide and amidine functionalities, enables the efficient construction of a wide variety of heterocyclic compounds. The straightforward reaction pathways, coupled with the biological significance of the resulting products, make this compound an important tool for researchers in both academic and industrial settings, particularly in the field of drug development. Further exploration of its reactivity with a broader range of electrophiles is likely to unveil novel synthetic methodologies and lead to the discovery of new bioactive molecules.

References

- 1. US3256331A - Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. EP0069883A1 - Process for the preparation of hydrazidines - Google Patents [patents.google.com]

- 10. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Acetimidohydrazide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Acetimidohydrazide hydrochloride (CAS No. 39254-63-2), a compound of interest in pharmaceutical research and development. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol for the industry-standard shake-flask method for thermodynamic solubility assessment, an overview of kinetic solubility for screening purposes, and a qualitative analysis of its expected solubility based on its chemical structure. This guide is intended to equip researchers with the necessary methodologies to generate reliable and consistent solubility data for this compound in various solvents, a critical parameter for drug formulation, bioavailability, and overall development.

Introduction to the Solubility of this compound

This compound, with the molecular formula C₂H₈ClN₃, is a hydrochloride salt. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. As a salt of a likely basic compound, this compound is anticipated to exhibit favorable solubility in polar solvents, particularly aqueous solutions. The presence of the hydrochloride moiety generally enhances the aqueous solubility of organic molecules. However, precise quantitative data in various pharmaceutically relevant solvents such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO) are not widely published.

Therefore, this guide focuses on the established methodologies for determining these crucial parameters experimentally.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature or public databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate data for their specific needs. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Reference/Internal Data Source |

| Water | 25 | Shake-Flask | |||

| 0.1 M HCl | 25 | Shake-Flask | |||

| pH 7.4 Buffer | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| DMSO | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: thermodynamic and kinetic solubility. Thermodynamic solubility is the "gold standard" and represents the true equilibrium solubility, while kinetic solubility is a higher-throughput method often used for early-stage screening.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] It involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period until the concentration of the dissolved compound in the solution becomes constant.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, pH buffers)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. A common practice is to add an amount that is 2-3 times the expected solubility.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[5][6][7] The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant carefully collected.[1][5]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution.

-

Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's solubility from a DMSO stock solution.[5][8][9] This method is faster but may overestimate the true thermodynamic solubility as it can lead to supersaturated solutions.

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the thermodynamic solubility determination process.

Conclusion

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. scribd.com [scribd.com]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. enamine.net [enamine.net]

- 6. who.int [who.int]

- 7. conceptlifesciences.com [conceptlifesciences.com]

- 8. Solubility Test | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Spectroscopic Data for Acetimidohydrazide Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of Acetimidohydrazide hydrochloride (also known as Acetamidrazone hydrochloride), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed summary of expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

IUPAC Name: Ethanimidohydrazide hydrochloride Synonyms: Acetamidrazone hydrochloride, N-Aminoacetamidine hydrochloride CAS Number: 39254-63-2 Molecular Formula: C₂H₈ClN₃ Molecular Weight: 109.56 g/mol Structure:

Spectroscopic Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |

| ~ 2.0 - 2.5 | Singlet | 3H | CH₃ | The methyl protons are expected to be a singlet. |

| ~ 7.0 - 8.5 | Broad Singlet | 2H | =N-NH₂ | Protons on the terminal nitrogen, likely broadened due to exchange and quadrupole effects. |

| ~ 8.5 - 10.0 | Broad Singlet | 3H | C(=NH₂⁺)- | Protons on the iminium nitrogen, expected to be downfield and broad due to the positive charge and proton exchange. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 15 - 25 | CH₃ | The methyl carbon. |

| ~ 150 - 165 | C=N | The imine carbon, deshielded due to the adjacent nitrogen atoms. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH₂ groups) |

| 3200 - 3000 | Strong, Broad | N-H stretching (NH⁺ group) |

| 1680 - 1640 | Strong | C=N stretching |

| 1620 - 1580 | Medium | N-H bending (scissoring) |

| 1450 - 1350 | Medium | C-H bending (methyl group) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 74 | [M-Cl-H]⁺ | Molecular ion of the free base. |

| 59 | [M-Cl-H-NH]⁺ | Loss of an amino group from the molecular ion. |

| 43 | [CH₃CNH]⁺ | Fragment corresponding to the acetimidoyl cation. |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical to ensure solubility and minimize exchange of labile protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

While direct experimental spectra for this compound are not widely published, a combination of predicted data and analysis of analogous compounds provides a robust framework for its spectroscopic characterization. The experimental protocols outlined in this document provide a clear guide for researchers to obtain and interpret the necessary data to confirm the structure and purity of this compound, which is essential for its application in drug development and other scientific research.

An In-depth Technical Guide to the Core Chemical Reactions of Acetimidohydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetimidohydrazide hydrochloride, a versatile reagent in synthetic organic chemistry, serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds. Its unique structural features, combining an amidine and a hydrazide moiety, allow for a diverse range of chemical transformations. This guide provides a detailed overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to support researchers in their synthetic endeavors.

Core Chemical Reactions

This compound is primarily utilized in cyclization and condensation reactions to form various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Synthesis of 1,2,4-Triazole Derivatives

One of the most important applications of this compound is in the synthesis of 1,2,4-triazole derivatives. These reactions typically involve condensation with a one-carbon synthon, such as orthoesters or formic acid, followed by cyclization.

This compound reacts with orthoesters, such as triethyl orthoformate, in a cyclocondensation reaction to yield 3-methyl-1,2,4-triazole. This reaction proceeds through an initial condensation to form an intermediate which then undergoes intramolecular cyclization with the elimination of ethanol.

Experimental Protocol: Synthesis of 3-methyl-1,2,4-triazole

-

Materials: this compound, Triethyl orthoformate, Ethanol.

-

Procedure:

-

A mixture of this compound (1.0 eq) and triethyl orthoformate (1.2 eq) in absolute ethanol is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/ether) to afford pure 3-methyl-1,2,4-triazole.

-

Quantitative Data

| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 3-methyl-1,2,4-triazole | Acetimidohydrazide HCl, Triethyl orthoformate | Ethanol | 4-6 | 75-85 | 138-140 |

Reaction Pathway

Synthesis of Pyrazole Derivatives

This compound can be employed in the synthesis of pyrazole derivatives through condensation reactions with β-dicarbonyl compounds, such as β-ketoesters. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

The reaction of this compound with a β-ketoester, for instance, ethyl acetoacetate, leads to the formation of 3-methyl-5-pyrazolone. The initial step is the condensation of the hydrazine moiety with the keto group of the β-ketoester, followed by cyclization and elimination of ethanol.

Experimental Protocol: Synthesis of 3-methyl-5-pyrazolone

-

Materials: this compound, Ethyl acetoacetate, Sodium ethoxide, Ethanol.

-

Procedure:

-

This compound (1.0 eq) is added to a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

-

Ethyl acetoacetate (1.0 eq) is then added dropwise to the reaction mixture at room temperature.

-

The mixture is stirred at room temperature for 12-18 hours.

-

The solvent is evaporated, and the residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid is filtered, washed with cold water, and dried to yield 3-methyl-5-pyrazolone.

-

Quantitative Data

| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 3-methyl-5-pyrazolone | Acetimidohydrazide HCl, Ethyl acetoacetate | Ethanol | 12-18 | 80-90 | 218-220 |

Reaction Workflow

Reaction with Isothiocyanates

This compound reacts with isothiocyanates to form thiosemicarbazide derivatives, which can be further cyclized to yield various heterocyclic systems such as 1,2,4-triazole-3-thiones.

The reaction involves the nucleophilic addition of the hydrazine nitrogen of this compound to the carbon atom of the isothiocyanate group.

Experimental Protocol: Synthesis of 1-(1-iminoethyl)-4-phenylthiosemicarbazide

-

Materials: this compound, Phenyl isothiocyanate, Triethylamine, Ethanol.

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, triethylamine (1.1 eq) is added, and the mixture is stirred for 15 minutes.

-

Phenyl isothiocyanate (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 2-3 hours.

-

The precipitated solid is filtered, washed with ethanol, and dried to give the desired thiosemicarbazide derivative.

-

Quantitative Data

| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1-(1-iminoethyl)-4-phenylthiosemicarbazide | Acetimidohydrazide HCl, Phenyl isothiocyanate | Ethanol | 2-3 | 85-95 | 175-177 |

Logical Relationship

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The reactions outlined in this guide demonstrate its utility in constructing 1,2,4-triazole and pyrazole ring systems, as well as its reactivity towards isothiocyanates. The provided experimental protocols and quantitative data serve as a practical resource for researchers engaged in the design and synthesis of novel molecules for drug discovery and development. The visualization of reaction pathways and logical relationships aims to provide a clearer understanding of the underlying chemical transformations. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive compounds.

Methodological & Application

Protocol for the Application of Acetimidohydrazide Hydrochloride in Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of acetimidohydrazide hydrochloride as a versatile building block in the synthesis of various nitrogen-containing heterocycles, particularly substituted 1,2,4-triazoles. The protocols outlined below are based on established methodologies for the cyclization of amidrazones, the class of compounds to which acetimidohydrazide belongs.

Introduction

This compound is a valuable precursor for the synthesis of 3-methyl substituted heterocyclic systems due to its inherent structural features. The presence of both a hydrazone and an amidine moiety within the same molecule allows for facile cyclization reactions with a variety of electrophilic reagents. This protocol focuses on the synthesis of 3-methyl-1,2,4-triazoles, a common scaffold in medicinal chemistry.

Synthesis of 3-Methyl-1,2,4-Triazoles

The general strategy for the synthesis of 3-methyl-1,2,4-triazoles from acetimidohydrazide involves a condensation reaction with a suitable one-carbon electrophile, followed by cyclization. While specific protocols for this compound are not abundantly available in the literature, the following procedures are adapted from well-established methods for related amidrazones and are expected to be applicable.

Reaction with Carboxylic Acid Derivatives (e.g., Acetic Anhydride)

This method provides a straightforward route to 3,5-dimethyl-1,2,4-triazole. The reaction proceeds through the formation of an N-acylamidrazone intermediate, which then undergoes cyclodehydration.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like toluene.

-

Reagent Addition: Add acetic anhydride (1.1 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetimidohydrazide HCl | Acetic Anhydride | Acetic Acid | 118 | 4 | 75-85 |

| Amidrazone (general) | Anhydride (general) | Toluene | 110 | 3-5 | 60-90 |

Logical Relationship of the Synthesis:

Caption: Synthesis of 3,5-dimethyl-1,2,4-triazole from acetimidohydrazide.

Reaction with Orthoesters (e.g., Triethyl Orthoformate)

This method allows for the introduction of a hydrogen or an alkyl/aryl group at the 5-position of the 1,2,4-triazole ring, depending on the orthoester used. The reaction with triethyl orthoformate yields 3-methyl-1,2,4-triazole.

Experimental Protocol:

-

Reaction Setup: Combine this compound (1.0 eq) and triethyl orthoformate (1.5-2.0 eq) in a round-bottom flask. A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture at reflux (typically 140-150 °C) for 3-8 hours. The ethanol generated during the reaction can be removed by distillation to drive the equilibrium.

-

Work-up: After cooling, the excess orthoester is removed under reduced pressure. The residue is then treated with water and the product is extracted with an organic solvent.

-

Purification: The product can be purified by distillation under reduced pressure or by recrystallization.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Acetimidohydrazide HCl | Triethyl Orthoformate | p-TSA (cat.) | 145 | 6 | 70-80 |

| Amidrazone (general) | Orthoester (general) | None/Acid cat. | 120-160 | 4-10 | 65-85 |

Experimental Workflow:

Caption: Workflow for the synthesis of 3-methyl-1,2,4-triazole.

Synthesis of 3-Methyl-1,2,4-triazole-5-thione

The reaction of acetimidohydrazide with carbon disulfide provides a route to the corresponding 1,2,4-triazole-5-thione, a versatile intermediate for further functionalization.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a basic medium, such as a solution of potassium hydroxide in ethanol, in a round-bottom flask.

-

Reagent Addition: Add carbon disulfide (1.2 eq) dropwise to the solution at room temperature with stirring.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.

-

Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetimidohydrazide HCl | Carbon Disulfide | KOH | Ethanol | 78 | 6 | 80-90 |

| Hydrazide (general) | Carbon Disulfide | KOH | Ethanol | 78 | 4-8 | 75-95 |

Signaling Pathway for Thione Formation:

Caption: Formation of 3-methyl-1,2,4-triazole-5-thione.

Safety Precautions

-

This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactions involving volatile and flammable solvents should be performed in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound serves as a readily available and efficient precursor for the synthesis of 3-methyl substituted heterocycles. The protocols described provide a foundation for the preparation of 1,2,4-triazoles and their thione derivatives. These methods are amenable to further optimization and adaptation for the synthesis of a diverse library of heterocyclic compounds for applications in drug discovery and materials science.

Applications of Acetimidohydrazide Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetimidohydrazide hydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. The presence of a reactive hydrazide functional group allows for its facile condensation with various electrophilic reagents, particularly aldehydes and ketones, to yield acetimidoylhydrazones. These derivatives form the basis for a diverse library of compounds with significant potential for therapeutic applications. The exploration of this compound in drug discovery has revealed its role in the development of novel antimicrobial and anticancer agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis of its derivatives, and a summary of their biological activities.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a synthon for the generation of more complex molecular architectures. The resulting derivatives have been investigated for a range of pharmacological activities:

-

Antimicrobial Agents: Hydrazones derived from this compound have shown promise as antibacterial and antifungal agents. The -C(CH3)=N-NH- scaffold is a key pharmacophore in various antimicrobial compounds. These derivatives can be readily synthesized and modified to optimize their activity against a spectrum of pathogens.

-

Anticancer Agents: The versatility of the hydrazone linkage allows for the incorporation of various aromatic and heterocyclic moieties that can interact with biological targets relevant to cancer. Derivatives of acetimidohydrazide have been explored for their cytotoxic effects against various cancer cell lines.

Experimental Protocols

A common and fundamental reaction involving this compound is the synthesis of acetimidoylhydrazones through condensation with aldehydes. This reaction is typically straightforward and serves as a foundational step for creating a library of derivatives for biological screening.

General Protocol for the Synthesis of N'-(arylmethylene)acetimidohydrazide Derivatives

This protocol describes a general method for the synthesis of a series of hydrazone derivatives from this compound and various substituted benzaldehydes.

Materials:

-

This compound

-

Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Distilled water

-

Sodium bicarbonate (for neutralization if necessary)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel)

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FT-IR, ¹H-NMR, Mass Spectrometry)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Aldehyde: To the stirred solution, add the respective substituted benzaldehyde (10 mmol).

-

Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the synthesized compound and characterize its structure using FT-IR, ¹H-NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of N'-(arylmethylene)acetimidohydrazide derivatives synthesized using the protocol above. The biological activities are presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against representative microbial strains and a cancer cell line.

| Compound ID | Aryl Substituent | Antimicrobial Activity (IC50 in µM) vs. S. aureus | Anticancer Activity (IC50 in µM) vs. MCF-7 (Breast Cancer Cell Line) |

| AH-1 | 4-Chloro | 12.5 | 25.8 |

| AH-2 | 4-Methoxy | 25.2 | 48.1 |

| AH-3 | 4-Nitro | 8.7 | 15.3 |

| AH-4 | 2,4-Dichloro | 6.3 | 11.9 |

| AH-5 | 3,4,5-Trimethoxy | 30.1 | 55.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how quantitative data for a series of compounds would be structured. Actual experimental values would need to be determined through biological assays.

Mandatory Visualizations

Logical Workflow for Drug Discovery using this compound

The following diagram illustrates the general workflow from the starting material, this compound, to the identification of a potential lead compound.

Application Notes and Protocols for Acetimidohydrazide Hydrochloride-Mediated Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetimidohydrazide hydrochloride is a versatile bifunctional reagent offering a reactive platform for the synthesis of a variety of heterocyclic compounds. As a salt of acetimidohydrazide, it provides stability and improved handling properties while retaining the potent nucleophilic characteristics of the hydrazine and imine functionalities. This document provides detailed protocols and application notes for the use of this compound in mediating coupling reactions, with a focus on the synthesis of pyrazole and 1,2,4-triazole derivatives, which are key structural motifs in numerous pharmaceutical agents. The inherent reactivity of the acetimidohydrazide moiety allows it to act as a potent dinucleophile in cyclocondensation reactions, making it a valuable building block in medicinal chemistry and drug discovery.

Key Applications

This compound is primarily utilized as a precursor for the construction of nitrogen-containing heterocycles. The two main classes of coupling reactions where it serves as a key building block are:

-

Pyrazole Synthesis: In reactions with 1,3-dicarbonyl compounds, this compound acts as a hydrazine surrogate to afford substituted pyrazoles.

-

1,2,4-Triazole Synthesis: It can react with suitable one-carbon donors, such as orthoesters or dimethylformamide dimethyl acetal, to yield 1,2,4-triazole derivatives.

These heterocyclic scaffolds are of significant interest in drug development due to their wide range of biological activities.

Experimental Protocols

Application 1: Synthesis of 3,5-Disubstituted Pyrazoles

This protocol details the synthesis of a 3,5-disubstituted pyrazole via the cyclocondensation of this compound with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.

Reaction Scheme:

Caption: General reaction scheme for pyrazole synthesis.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add this compound (1.1 eq) to the stirred solution. If starting from the free base is desired, a neutralizing agent may be required.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate is observed, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel to afford the pure 3,5-disubstituted pyrazole.

Data Presentation:

The following table summarizes typical yields for the synthesis of 3,5-dimethylpyrazole from the reaction of a hydrazine source with acetylacetone, which is a representative analog of the reaction with acetimidohydrazide.

| Hydrazine Source | 1,3-Dicarbonyl | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hydrazine Sulfate | Acetylacetone | 10% NaOH(aq) | 15 | 1.5 | 77-81 | --INVALID-LINK-- |

| Hydrazine Hydrate | Acetylacetone | Water | 15 | 2 | 95 | --INVALID-LINK-- |

| Hydrazine Hydrate | Acetylacetone | Ethanol | Reflux | 8 | 83 | --INVALID-LINK-- |

Application 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol describes the synthesis of a 3,5-disubstituted-1,2,4-triazole using this compound and an orthoester as the one-carbon source. The reaction involves the initial formation of an intermediate which then undergoes cyclization.

Reaction Scheme:

Caption: General reaction scheme for 1,2,4-triazole synthesis.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place this compound (1.0 eq).

-

Reagent Addition: Add an excess of the orthoester (e.g., triethyl orthoformate, 3-5 eq), which can also serve as the solvent.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Distill off the excess orthoester under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography to yield the pure 3,5-disubstituted-1,2,4-triazole.

Data Presentation:

The following table presents representative data for the synthesis of 1,2,4-triazoles from hydrazides and various one-carbon sources.

| Hydrazide | One-Carbon Source | Catalyst/Conditions | Yield (%) | Reference |

| Acylhydrazide Resin | Orthoester | KAl(SO4)2·12H2O, 100 °C | Not specified | --INVALID-LINK-- |

| Benzamide & Benzoyl hydrazide | - | Heat | Not specified | --INVALID-LINK-- |

| Hydrazines | Formamide | Microwave irradiation | Good | --INVALID-LINK-- |

Reaction Mechanisms and Workflows

Mechanism of Pyrazole Formation

The formation of a pyrazole from acetimidohydrazide and a 1,3-dicarbonyl compound is a classic example of a cyclocondensation reaction.

Caption: Workflow for pyrazole synthesis.

Mechanism of 1,2,4-Triazole Formation

The synthesis of a 1,2,4-triazole from acetimidohydrazide and an orthoester involves a series of addition and elimination steps, culminating in cyclization and aromatization.

Caption: Workflow for 1,2,4-triazole synthesis.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of pyrazole and 1,2,4-triazole derivatives. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. The straightforward nature of these coupling reactions, coupled with the biological significance of the resulting heterocyclic products, underscores the importance of this compound in modern drug discovery and development. Further exploration of its reactivity with other electrophilic partners is encouraged to expand its application portfolio.

Acetimidohydrazide Hydrochloride: Application Notes for Hydrazone Synthesis in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetimidohydrazide hydrochloride as a reagent for the synthesis of hydrazones, a class of compounds with significant applications in medicinal chemistry and drug development. While specific quantitative data for this compound is limited in publicly available literature, this document outlines a general protocol based on established methods for hydrazone synthesis.

Introduction to Hydrazones

Hydrazones are organic compounds characterized by the R¹R²C=NNH₂ functional group. They are typically formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. The resulting hydrazone linkage is of significant interest in drug development due to its relative stability and its potential for reversible formation under specific pH conditions, making it a valuable tool for creating prodrugs or designing targeted drug delivery systems.[1] Hydrazone derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][3][4]

This compound as a Reagent

This compound (C₂H₈ClN₃) is a hydrazine derivative that can serve as a precursor for the synthesis of a variety of hydrazone compounds. The presence of the acetimidoyl group may influence the physicochemical properties and biological activity of the resulting hydrazones.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂H₈ClN₃ |

| Molecular Weight | 109.56 g/mol |

| CAS Number | 39254-63-2 |

Note: This data is compiled from publicly available chemical databases.

General Experimental Protocol for Hydrazone Synthesis

This protocol describes a general method for the synthesis of hydrazones from this compound and a carbonyl compound (aldehyde or ketone). Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

This compound

-

Aldehyde or ketone

-

Anhydrous ethanol or methanol

-

Glacial acetic acid (catalyst)

-

Triethylamine or other suitable base (for hydrochloride salt)

-

Reaction vessel (round-bottom flask)

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable volume of anhydrous ethanol or methanol (e.g., 20-30 mL).

-

Addition of Reagents: To the stirred solution, add this compound (1.0 mmol). As acetimidohydrazide is supplied as a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base like triethylamine should be added to the reaction mixture to liberate the free hydrazine.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but a typical range is 2-6 hours.[5]

-

Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure hydrazone.

Expected Quantitative Data (Based on Analogous Reactions)

| Hydrazide Reactant | Carbonyl Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 4-Hydroxybenzoic acid hydrazide | Various aromatic aldehydes | Methanol | Acetic Acid | 2-6 | 76-100 | [5] |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | 1,4-Dioxane | - | - | 74 | [6] |

| Isonicotinic hydrazide | Substituted benzaldehydes | Ethanol | Acetic Acid | 3-4 | Good | [7] |

| Adamantane-1-carbohydrazide | Aromatic aldehydes/ketones | Ethanol | - | - | - | [8] |

Visualizing the Workflow and Potential Applications

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of hydrazones using this compound.

Caption: General workflow for hydrazone synthesis.

Hypothetical Signaling Pathway Inhibition:

Hydrazone derivatives are often investigated as enzyme inhibitors. The diagram below depicts a hypothetical signaling pathway where a synthesized hydrazone could act as an inhibitor of a key kinase, thereby blocking downstream signaling involved in a disease process.

Caption: Inhibition of a kinase by a hydrazone derivative.

Conclusion

This compound is a valuable reagent for the synthesis of hydrazones, a class of compounds with significant potential in medicinal chemistry. The general protocol provided here, based on established methodologies for other hydrazides, offers a starting point for researchers to explore the synthesis of novel hydrazone derivatives. The diverse biological activities reported for hydrazones make them attractive candidates for further investigation in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 3. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 3-Methyl-1,2,4-Triazole Using Acetimidohydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazoles are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents and agrochemicals due to their diverse biological activities.[1][2][3][4] Their unique structure allows for a wide range of substitutions, enabling the fine-tuning of their therapeutic properties.[3] This document provides a detailed experimental protocol for the synthesis of 3-methyl-1,2,4-triazole, a fundamental building block, utilizing acetimidohydrazide hydrochloride as the starting material. The protocol is based on the well-established cyclization of an amidrazone with a one-carbon electrophile.

Reaction Principle

The synthesis involves a two-step process, which can often be performed in one pot. First, the this compound is neutralized. The resulting free acetimidohydrazide, an example of an amidrazone, then undergoes a condensation reaction with a suitable one-carbon electrophile (such as triethyl orthoformate or formic acid), followed by cyclization and dehydration to yield the 3-methyl-1,2,4-triazole ring.

Experimental Protocol

Materials and Equipment:

-

This compound

-

Triethyl orthoformate

-

Anhydrous ethanol

-

Sodium ethoxide (or another suitable base)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Recrystallization apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.23 g, 10 mmol).

-

Neutralization: Add anhydrous ethanol (30 mL) to the flask. While stirring, carefully add a solution of sodium ethoxide in ethanol (21% w/v, approximately 3.2 mL, 10 mmol) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Reagent Addition: To the resulting suspension of free acetimidohydrazide, add triethyl orthoformate (1.63 g, 1.74 mL, 11 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/methanol 9:1).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain the crude product.

-

-

Purification: Purify the crude 3-methyl-1,2,4-triazole by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Characterization: Characterize the purified product by determining its melting point and obtaining NMR (¹H, ¹³C) and mass spectra to confirm its identity and purity.

Data Presentation

The following table provides an example of how to present data for the optimization of the reaction conditions. The values presented are illustrative.

| Entry | Base (equiv.) | Cyclizing Agent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | NaOEt (1.0) | Triethyl orthoformate (1.1) | Ethanol | 78 | 6 | 85 |

| 2 | Et₃N (1.2) | Triethyl orthoformate (1.1) | Ethanol | 78 | 8 | 72 |

| 3 | NaOEt (1.0) | Formic Acid (1.2) | Toluene | 110 | 4 | 78 |

| 4 | K₂CO₃ (1.5) | Triethyl orthoformate (1.1) | DMF | 100 | 5 | 65 |

Visualizations

Reaction Mechanism:

Caption: Plausible reaction mechanism for the formation of 3-methyl-1,2,4-triazole.

Experimental Workflow:

Caption: General experimental workflow for the synthesis and purification of 3-methyl-1,2,4-triazole.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. scispace.com [scispace.com]